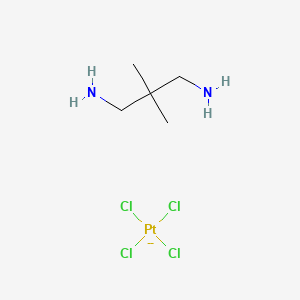
Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N')platinum
説明
Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum is an organoplatinum compound with the molecular formula C5H12Cl4N2Pt. This compound is notable for its unique structure, which includes a platinum center coordinated to four chloride ions and a bidentate ligand, 2,2-dimethyl-1,3-propanediamine. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
特性
CAS番号 |
72968-10-6 |
|---|---|
分子式 |
C5H14Cl4N2Pt-2 |
分子量 |
439.1 g/mol |
IUPAC名 |
2,2-dimethylpropane-1,3-diamine;tetrachloroplatinum(2-) |
InChI |
InChI=1S/C5H14N2.4ClH.Pt/c1-5(2,3-6)4-7;;;;;/h3-4,6-7H2,1-2H3;4*1H;/q;;;;;+2/p-4 |
InChIキー |
NJVYQKSGIYAWJB-UHFFFAOYSA-J |
SMILES |
CC(C)(CN)CN.Cl[Pt-2](Cl)(Cl)Cl |
正規SMILES |
CC(C)(CN)CN.Cl[Pt-2](Cl)(Cl)Cl |
同義語 |
cis-platinum-2,2-dimethyl-1,3-diaminopropane tetrachloride cis-Pt(2,2-dimethyl-1,3-diaminopropane)tetrachloride Pt(IV)(DMDAP)Cl4 tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N')platinum |
製品の起源 |
United States |
準備方法
The synthesis of Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum typically involves the reaction of platinum(IV) chloride with 2,2-dimethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
化学反応の分析
Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as phosphines, amines, or thiols under appropriate conditions.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Complex Formation: It can form complexes with other metal ions or organic molecules, leading to the formation of new compounds with different properties
Common reagents used in these reactions include phosphines, amines, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential biological activities, including anticancer properties. It is investigated for its ability to interact with DNA and proteins, which could lead to the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential use in chemotherapy and other medical treatments due to its ability to form stable complexes with biological molecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other organoplatinum compounds .
作用機序
The mechanism of action of Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum involves its interaction with biological molecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound can also interact with proteins, affecting their function and stability .
類似化合物との比較
Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum can be compared with other organoplatinum compounds such as:
Cisplatin: A widely used chemotherapy drug with a similar mechanism of action involving DNA binding.
Carboplatin: Another chemotherapy agent with a different ligand structure but similar biological activity.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer, known for its unique oxalate ligand .
The uniqueness of Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum lies in its specific ligand structure, which can influence its reactivity and biological activity compared to other platinum compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


